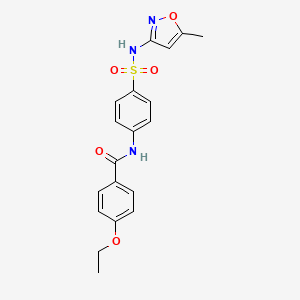

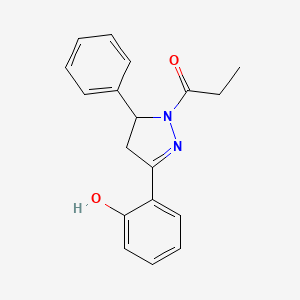

4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of sulfamethoxazole . Sulfamethoxazole is a sulfonamide antibiotic that interferes with bacterial folic acid synthesis and growth by blocking the conversion of PABA to the coenzyme dihydrofolic acid .

Molecular Structure Analysis

The molecular structure of a similar compound, N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide, has been analyzed . The five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other .Scientific Research Applications

Biological Activities and Applications

Analgesic and Anti-inflammatory Properties : Sulfamethoxazole derivatives, sharing a similar structural motif with 4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, have demonstrated significant analgesic and anti-inflammatory activities. These compounds have shown promising results in various biological assays, indicating potential applications in pain and inflammation management (Sahoo et al., 2020).

Antimicrobial Activity : The antibacterial and antifungal properties of sulfamethoxazole derivatives have been explored, with certain compounds exhibiting activity against resistant strains of Staphylococcus aureus, Candida albicans, and Cryptococcus neoformans. This suggests their potential use in treating infections caused by these pathogens (Sahoo et al., 2020).

Environmental Applications : The abiotic transformation of sulfamethoxazole under denitrifying conditions highlights its persistence in water systems and the formation of transformation products. This study provides insight into the environmental behavior of sulfamethoxazole derivatives and underscores the importance of considering such transformation products in environmental monitoring and assessment (Nödler et al., 2012).

Material Science and Coating Applications

- Flame Retardant and Antimicrobial Coatings : Research into sulfonamide (Schiff base) ligands and their copper metal complexes has revealed their efficacy as flame retardant and antimicrobial additives in polyurethane varnishes. These findings open avenues for the development of safer and more effective surface coatings for various materials (El‐Wahab et al., 2020).

Antioxidant and Antibacterial Properties

- Antioxidant and Antibacterial Studies : The synthesis and characterisation of 4,5-dihydro-1,3,4-oxadiazole-2-thiones and their derivatives have shown good antibacterial activity against Staphylococcus aureus, alongside potent antioxidant properties. These compounds, by virtue of their structural elements, could serve as models for designing new antioxidants and antibacterials (Karanth et al., 2019).

Future Directions

properties

IUPAC Name |

4-ethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-3-26-16-8-4-14(5-9-16)19(23)20-15-6-10-17(11-7-15)28(24,25)22-18-12-13(2)27-21-18/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEDKXOPWINMGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715518.png)

![[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2715519.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2715525.png)

![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)

![2-(2-Methylphenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2715531.png)

![N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2715535.png)

![1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride](/img/structure/B2715538.png)